molecular formula C13H8BrFO2 B14532859 (3-Bromophenyl)(5-fluoro-2-hydroxyphenyl)methanone CAS No. 62433-28-7

(3-Bromophenyl)(5-fluoro-2-hydroxyphenyl)methanone

Cat. No.: B14532859
CAS No.: 62433-28-7
M. Wt: 295.10 g/mol
InChI Key: YZPBQNFXQMJHHB-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(5-fluoro-2-hydroxyphenyl)methanone is an organic compound that features both bromine and fluorine substituents on a phenyl ring, along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(5-fluoro-2-hydroxyphenyl)methanone can be achieved through several methods. One common approach involves the Fries rearrangement of phenyl esters in the presence of aluminum chloride. For example, the reaction of p-fluorophenyl cyclohexanecarboxylate with aluminum chloride at elevated temperatures can yield the desired product . Another method involves the demethylation of 3-bromo-3’-methoxy-benzophenone using aluminum chloride in refluxing chlorobenzene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(5-fluoro-2-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3-Bromophenyl)(5-fluoro-2-hydroxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(5-fluoro-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents can influence its reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, further affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromophenyl)(5-fluoro-2-hydroxyphenyl)methanone is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with a hydroxyl group makes it a versatile compound for various applications.

Properties

CAS No.

62433-28-7

Molecular Formula

C13H8BrFO2

Molecular Weight

295.10 g/mol

IUPAC Name

(3-bromophenyl)-(5-fluoro-2-hydroxyphenyl)methanone

InChI

InChI=1S/C13H8BrFO2/c14-9-3-1-2-8(6-9)13(17)11-7-10(15)4-5-12(11)16/h1-7,16H

InChI Key

YZPBQNFXQMJHHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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